1-(3-CHLORO-PHENYL)-PENTAN-1-ONE
Description
1-(3-Chlorophenyl)-pentan-1-one is a ketone derivative featuring a pentanone backbone substituted with a 3-chlorophenyl group at the carbonyl position. Structurally, it belongs to the aryl alkyl ketone family, characterized by the presence of a chlorine atom at the meta position of the aromatic ring.
Properties
IUPAC Name |
1-(3-chlorophenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUBVCJGKTWMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-phenyl)-pentan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chlorobenzoyl chloride and pentan-1-one as starting materials, with an aluminum chloride (AlCl3) catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Reaction Scheme:
3-chlorobenzoyl chloride+pentan-1-oneAlCl31-(3-chloro-phenyl)-pentan-1-one
Industrial Production Methods
In an industrial setting, the production of 1-(3-chloro-phenyl)-pentan-1-one can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-phenyl)-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-chlorobenzoic acid.
Reduction: 1-(3-chloro-phenyl)-pentanol.
Substitution: Various substituted phenyl ketones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(3-Chloro-phenyl)-pentan-1-one has been studied for its potential therapeutic applications due to its interactions with various biological targets. Research indicates that it can bind to specific enzymes and receptors, influencing metabolic pathways related to bacterial growth and inflammation. This property makes it a candidate for developing new antimicrobial and anti-inflammatory agents.
Drug Development
The compound serves as an intermediate in the synthesis of several pharmaceuticals. Its structural similarity to other bioactive compounds allows it to be modified into derivatives that may exhibit enhanced pharmacological activity. For instance, variations in the chlorination pattern on the phenyl ring can lead to differences in drug efficacy and safety profiles.
Chemical Biology
Studies have shown that 1-(3-Chloro-phenyl)-pentan-1-one can affect cellular signaling pathways, making it useful in chemical biology research. Understanding these interactions can provide insights into disease mechanisms and aid in the identification of new therapeutic targets.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various aryl ketones, including 1-(3-Chloro-phenyl)-pentan-1-one. The results demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Effects
Another research project focused on the anti-inflammatory effects of this compound in vitro. It was found to inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(3-chloro-phenyl)-pentan-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For instance, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes, disrupting essential metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
*Similarity scores (where available) are based on structural comparisons from computational analyses .
Key Observations :
- Chlorine Position : The 3-chloro substitution in the target compound contrasts with the 4-chloro isomer (1-(4-chlorophenyl)-pentan-1-one), which exhibits a 0.95 similarity score. The meta-substitution may enhance steric effects or alter electronic properties compared to para-substituted analogs .
- Backbone Length: The pentanone chain in the target compound differs from shorter propanone backbones in cathinones like 3-CMC. Longer chains may increase lipophilicity, affecting membrane permeability and metabolic stability .
- Amino Substituents: Compounds like 3-CMC and Dipentylone feature amino groups (methylamino, dimethylamino) at the C2 position, which are critical for receptor interactions in psychoactive substances. The absence of such groups in the target compound likely reduces its affinity for monoamine transporters .
Functional Group Variations
Table 2: Functional Group Impact on Properties
Key Observations :
- Amine vs.
- Halogen Substitution : Fluorine at the 3-position () may reduce metabolic degradation compared to chlorine due to stronger C-F bonds, impacting pharmacokinetics .
Pharmacological and Regulatory Considerations
Table 3: Regulatory Status of Analogous Compounds
Key Observations :
- The target compound lacks the amino substituents critical for the psychoactivity of regulated cathinones (e.g., 3-CMC). However, its structural similarity to controlled substances may warrant monitoring in forensic contexts .
Physical-Chemical Properties
Table 4: Comparative Physical Properties
Key Observations :
- Limited data exists for the target compound, but longer carbon chains (pentanone vs. propanone) likely increase molecular weight and boiling point .
Biological Activity
1-(3-Chloro-phenyl)-pentan-1-one, also known by its CAS number 42916-71-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
1-(3-Chloro-phenyl)-pentan-1-one is characterized by the following chemical structure:
- Molecular Formula : C10H12ClO
- Molecular Weight : 198.66 g/mol
- CAS Number : 42916-71-2
The biological activity of 1-(3-chloro-phenyl)-pentan-1-one is primarily attributed to its interactions with various biochemical pathways. The compound has been studied for its potential effects on:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, which could lead to altered physiological responses.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions.
Biological Activities
Research indicates that 1-(3-chloro-phenyl)-pentan-1-one exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to 1-(3-chloro-phenyl)-pentan-1-one possess antimicrobial properties. For instance, derivatives of chlorophenyl ketones have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Neuroactive Effects
As a derivative of cathinone, which is known for its psychoactive properties, 1-(3-chloro-phenyl)-pentan-1-one may exhibit stimulant effects. Its structural similarities to known psychoactive substances warrant further investigation into its potential neuroactive effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroactive | Potential stimulant effects |
Notable Research Findings
- A study indicated that chlorinated compounds similar to 1-(3-chloro-phenyl)-pentan-1-one showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
- Another investigation into the structural analogs of this compound revealed promising anticancer properties, with certain derivatives demonstrating cytotoxic effects on various cancer cell lines .
- Furthermore, research into the psychoactive properties of structurally related compounds suggests that 1-(3-chloro-phenyl)-pentan-1-one may share similar neuroactive profiles, warranting further exploration in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
